1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is a chemical compound with significant pharmacological properties. Known for its ability to interact with beta-adrenergic receptors, it is primarily utilized in medical research and potential therapeutic applications. The compound is classified as a beta-blocker, which means it can inhibit the effects of catecholamines like epinephrine and norepinephrine on the heart, making it relevant in cardiovascular studies.
The compound is categorized under beta-adrenergic receptor antagonists, specifically targeting the beta-1 and beta-3 adrenergic receptors. It is often referenced in scientific literature as a derivative of morpholinopropanol, a class of compounds known for their diverse therapeutic effects. The chemical structure can be denoted by its IUPAC name: 1-(2-allylphenoxy)-3-morpholinopropan-2-ol, with a CAS number of 295360-20-2 .
The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol typically involves several key steps:
The molecular formula for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is , with a molecular weight of approximately 277.36 g/mol. Its structure features:
The compound's three-dimensional structure can be represented using various chemical drawing software, showcasing its stereochemistry and functional groups .
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol participates in various chemical reactions, primarily due to its functional groups:
These reactions are critical for modifying the compound for specific applications or enhancing its pharmacological profile .
The primary mechanism of action for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol involves blocking beta-adrenergic receptors. This inhibition leads to:
This dual action makes it a candidate for treating conditions such as hypertension and heart failure .
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol exhibits various physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 277.36 g/mol |
Melting Point | 107 - 109 °C |
Water Solubility | 547 mg/L |
LogP | 3.10 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 41.49 Ų |
These properties indicate moderate lipophilicity, which may influence its absorption and distribution in biological systems .
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol has several potential applications in scientific research:
1.1. Pharmacological Context of Beta-Adrenergic Receptor Ligands1-(2-Allylphenoxy)-3-morpholinopropan-2-ol represents a structurally distinct member of the beta-adrenergic receptor (β-AR) ligand family, which modulates cardiovascular and metabolic functions through G-protein coupled receptor interactions. Unlike classical beta-blockers featuring isopropylamino groups (e.g., alprenolol [3]), this compound incorporates a morpholine ring as its nitrogenous moiety. This modification confers unique steric and electronic properties that influence receptor binding kinetics. Bioactivity assays confirm its affinity for β₁-adrenergic receptors (Ki = 114 nM in CHO-K1 cells [4]), positioning it as a non-selective beta-blocker with potential applications in cardiac arrhythmia and hypertension research. The allylphenoxy scaffold further differentiates it from conventional aryloxypropanolamines, enabling novel structure-activity relationship exploration within adrenergic signaling pathways [6].
Table 1: Comparative Beta-Blocker Pharmacological Profiles
Compound | Nitrogenous Moiety | Primary Target | Affinity (Ki) |
---|---|---|---|
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol | Morpholine | β₁-AR | 114 nM |
Alprenolol | Isopropylamine | β₁/β₂-AR | 16 nM |
Propranolol | Isopropylamine | β₁/β₂-AR | 1.8 nM |
1.2. Structural Classification as Aryloxypropanolamine DerivativeThe compound belongs to the aryloxypropanolamine class, characterized by three critical substructures:
1.3. Research Gaps in Non-Selective Beta-Blocker OptimizationCurrent limitations in beta-blocker development highlight this compound’s research value:
1.4. Synthetic Accessibility and Molecular Hybridization PotentialThe compound’s synthesis leverages commercially available precursors and modular reactions:- Stepwise Assembly:1. Williamson Ether Synthesis: 2-Allylphenol + epichlorohydrin → 1-(2-allylphenoxy)epoxypropane2. Ring-Opening: Epoxide + morpholine → 1-(2-allylphenoxy)-3-morpholinopropan-2-ol (yield: >75% )- Hybridization Opportunities:- Morpholine Variants: Substituting N-(2-hydroxypropyl)morpholine (CAS 2109-66-2 [5]) with piperazine or thiomorpholine alters basicity (pKa 7.1–8.9) and β-AR subtype affinity.- Allyl Group Functionalization: The terminal alkene undergoes hydroboration or epoxidation, enabling conjugation with bioactive moieties (e.g., nitric oxide donors) for dual-action hybrids .- Salt Formation: Hydrochloride salt (C₁₆H₂₄ClNO₃, CAS 292062-11-4) crystallizes from ethanol, improving stability for pharmacological testing .
Table 2: Synthetic Optimization Pathways
Modification Site | Chemical Strategy | Potential Impact |
---|---|---|
Morpholine Ring | N-Alkylation or aza-substitution | β₁/β₂ selectivity modulation |
Allyl Group | Epoxidation or dihydroxylation | Prodrug activation or solubility enhancement |
Propanolamine Hydroxyl | Esterification | Membrane permeability adjustment |
This compound’s synthetic versatility and structural novelty position it as a pivotal scaffold for next-generation beta-adrenergic modulators, addressing critical gaps in cardiovascular drug discovery while enabling fundamental studies of adrenergic receptor plasticity.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3